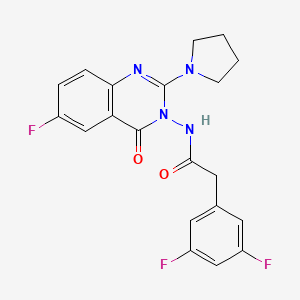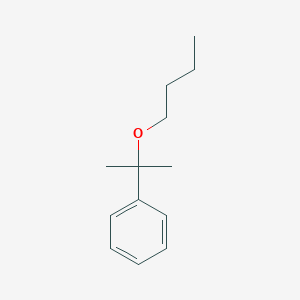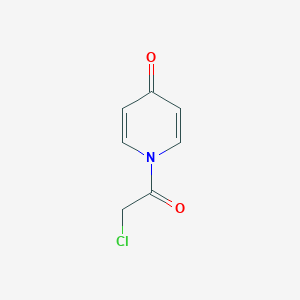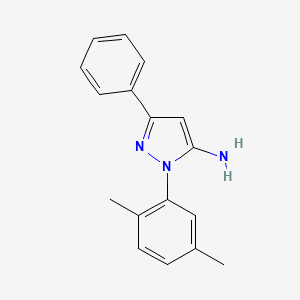
4-Aminobutanamide;2-aminopropanedioic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is a compound with the molecular formula C13H20F3N3O8. It is used primarily in proteomics research and has various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves multiple steps. The starting materials typically include aminomalonic acid and 4-aminobutyric acid. The reaction conditions often require specific solvents like dimethyl sulfoxide, methanol, and water to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of high-quality reagents and precise control of reaction conditions are crucial for producing the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action for Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Aminomalonic Acid: A precursor in the synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt.
4-Aminobutyric Acid: Another precursor used in the synthesis.
Trifluoroacetic Acid: Used to form the trifluoroacetic acid salt of the compound.
Uniqueness
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with proteins and enzymes makes it particularly valuable in proteomics research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H26F3N5O8 |
|---|---|
Peso molecular |
437.37 g/mol |
Nombre IUPAC |
4-aminobutanamide;2-aminopropanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C4H10N2O.C3H5NO4.C2HF3O2/c2*5-3-1-2-4(6)7;4-1(2(5)6)3(7)8;3-2(4,5)1(6)7/h2*1-3,5H2,(H2,6,7);1H,4H2,(H,5,6)(H,7,8);(H,6,7) |
Clave InChI |
ROEBXOSFOCYHEI-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)N)CN.C(CC(=O)N)CN.C(C(=O)O)(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)









![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)

![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)
![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)
